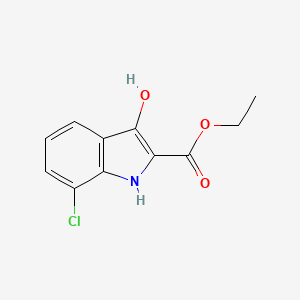![molecular formula C11H13NO B12974871 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is a heterocyclic compound featuring an eight-membered ring with nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one involves a Lu(OTf)3-catalyzed formal [4+4] cycloaddition reaction of cyclobutane 1,1-diesters with anthranils . This reaction provides a straightforward route to construct the eight-membered ring structure, which is often challenging due to transannular strain.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drug candidates.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one depends on its specific application. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved vary based on the compound’s specific use.
類似化合物との比較
Similar Compounds
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine: This compound also features an eight-membered ring and has been studied for its potential as an EGFR inhibitor.
Tetrahydrobenzo[b]azocines: These compounds share a similar core structure but may have different substituents or functional groups.
Uniqueness
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-1-benzazocin-6-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-3-4-8-12-10-6-2-1-5-9(10)11/h1-2,5-6,12H,3-4,7-8H2 |
InChIキー |
JUTBKOLIGLKQLM-UHFFFAOYSA-N |
正規SMILES |
C1CCNC2=CC=CC=C2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


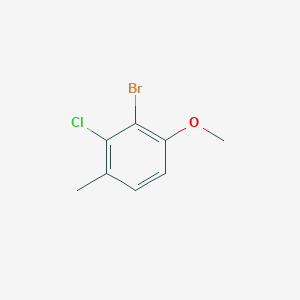
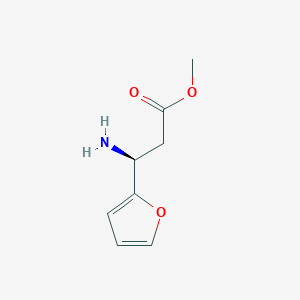
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
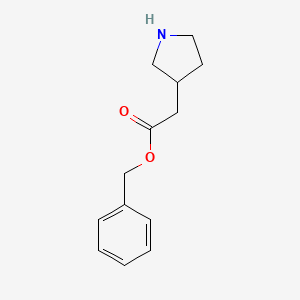
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
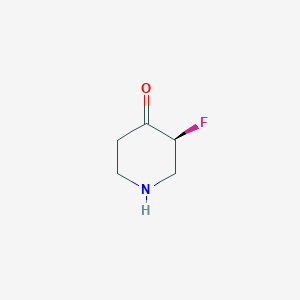

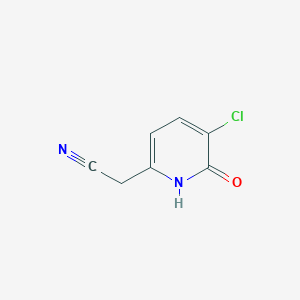
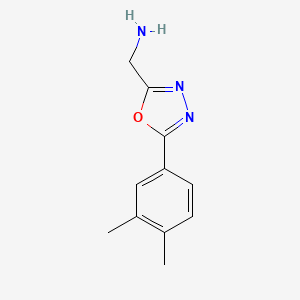

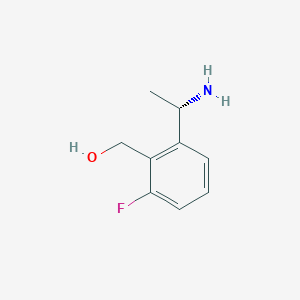
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
